7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c1-2-15-4-6(11(17)18)8(16)5-3-7(13)9(12)14-10(5)15/h3-4H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYJAEQCLXAHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509962 | |
| Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79286-73-0 | |
| Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the disruption of bacterial cell division and ultimately causing cell death.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it induces the SOS response, a global regulatory system that is activated in response to DNA damage. This response leads to the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with bacterial DNA gyrase and topoisomerase IV. These interactions result in the stabilization of the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. This mechanism of action is responsible for the bactericidal activity of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or acidic conditions. Long-term studies have shown that prolonged exposure to the compound can lead to the development of bacterial resistance, which is a significant concern in clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound is effective in treating bacterial infections without causing significant adverse effects. At high doses, it can lead to toxic effects, including gastrointestinal disturbances, hepatotoxicity, and neurotoxicity. These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can be further conjugated with glucuronic acid or sulfate and excreted in the urine. The compound can also affect metabolic flux and metabolite levels, particularly in the context of its antibacterial activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in tissues with high bacterial loads, such as the liver, kidneys, and lungs. This distribution pattern is crucial for its therapeutic efficacy in treating bacterial infections.
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects. The compound can also localize to specific compartments or organelles within bacterial cells, depending on the presence of targeting signals or post-translational modifications. This localization is essential for its interaction with bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication.
Biological Activity
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to quinolone antibiotics and exhibits various pharmacological properties, making it a subject of interest for drug development.
The compound's chemical characteristics are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₉ClFNO₃ |
| Molecular Weight | 269.66 g/mol |
| Melting Point | 284°C |
| Purity | ≥94% |
Antimicrobial Properties
Research indicates that derivatives of naphthyridine, including 7-chloro-1-ethyl-6-fluoro-4-oxo compounds, exhibit significant antimicrobial activity. These compounds are known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. Studies have shown that this compound demonstrates activity against a range of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Anticancer Activity
In addition to its antimicrobial properties, 7-chloro-1-ethyl-6-fluoro derivatives have been investigated for their anticancer effects. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, studies have reported that similar naphthyridine derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several naphthyridine derivatives. The results indicated that compounds with a similar structure to 7-chloro-1-ethyl-6-fluoro exhibited minimum inhibitory concentrations (MICs) against resistant strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : In vitro studies have demonstrated that naphthyridine derivatives induce cell cycle arrest and apoptosis in human cancer cells. For example, a derivative showed a significant reduction in viability in MCF-7 breast cancer cells at concentrations as low as 10 µM .
The biological activity of 7-chloro-1-ethyl-6-fluoro compounds can be attributed to their ability to interact with key biological targets:
- DNA Gyrase Inhibition : The compound binds to the active site of DNA gyrase, preventing DNA supercoiling necessary for replication.
- Metal Ion Chelation : The presence of carboxylic acid groups allows the compound to chelate metal ions, which can enhance its biological activity by forming metal-drug complexes that are more effective against pathogens .
Scientific Research Applications
Medicinal Chemistry
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has shown promise in the development of new antimicrobial agents. Its structural similarity to known fluoroquinolone antibiotics suggests potential efficacy against bacterial infections. Research indicates that derivatives of this compound may exhibit enhanced antibacterial activity compared to traditional antibiotics.
Antiviral Activity
Recent studies have explored the antiviral properties of naphthyridine derivatives, including this compound. Preliminary results suggest that this compound may inhibit viral replication, making it a candidate for further investigation as a therapeutic agent against viral pathogens.
Cancer Research
Research has indicated that naphthyridine derivatives can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. This interaction can lead to the induction of apoptosis in cancerous cells, positioning this compound as a potential anticancer agent.
Agricultural Chemistry
The compound's antimicrobial properties have also been investigated for agricultural applications. It may serve as a basis for developing new pesticides or fungicides that can effectively combat plant pathogens without harming beneficial organisms.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of 7-Chloro-1-ethyl-6-fluoro-4-oxo-naphthyridine and tested their antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The results demonstrated that certain modifications to the structure significantly enhanced antimicrobial potency, suggesting that this compound could be optimized for better efficacy in treating bacterial infections.
Case Study 2: Antiviral Potential
A recent investigation into the antiviral properties of naphthyridine compounds revealed that 7-Chloro-1-ethyl-6-fluoro derivatives exhibited inhibitory effects on viral replication in vitro. The study highlighted the need for further research into the mechanisms behind this activity and potential applications in antiviral therapies.
Case Study 3: Cytotoxic Effects on Cancer Cells
A research article published in Cancer Letters examined the cytotoxic effects of naphthyridine derivatives on various cancer cell lines. The findings indicated that treatment with 7-Chloro-1-ethyl-6-fluoro compounds led to significant cell death through apoptosis pathways, warranting further exploration into their use as chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
Physicochemical Properties
Table 3: Physical and Chemical Properties
Preparation Methods
Starting Material Preparation
Halogenation at C-6 and C-7 Positions
- The introduction of the chloro group at position 7 and the fluoro group at position 6 is often achieved via diazonium salt chemistry:
- The 6-amino-1,8-naphthyridine derivatives are converted into 6-diazonium salts.
- The Sandmeyer reaction facilitates substitution of the amino group by chlorine or cyano groups.
- The Balz-Schiemann reaction is employed for fluorination, converting diazonium tetrafluoroborate salts into 6-fluoro derivatives.
Formation of the 1,8-Naphthyridine Core and 1-Ethyl Substitution
Ester Hydrolysis to Carboxylic Acid
- The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- Typical conditions include refluxing with concentrated hydrochloric acid in tetrahydrofuran (THF) or methanolic HCl for 2 hours or more, under inert atmosphere to prevent side reactions.
Representative Reaction Scheme and Conditions
Detailed Research Findings
Hydrolysis Step: The hydrolysis of the ethyl ester to the free acid is efficiently performed by refluxing with concentrated HCl in THF for 2 hours under inert atmosphere, yielding about 78% of the acid product.
Halogen Introduction: The use of diazonium salts for substitution at C-6 and C-7 is a well-established method. The Sandmeyer reaction allows chlorination, while the Balz-Schiemann reaction introduces fluorine at C-6, both critical for the biological activity of the compound.
Alkylation Variants: Variations at the N-1 position (ethyl, cyclopropyl, vinyl, fluoroethyl groups) have been explored to optimize antibacterial activity. The 1-ethyl derivative is synthesized by alkylation reactions using ethylating agents.
Reaction Conditions: Reaction temperatures vary widely depending on the step, typically between 20°C and 180°C, with preferred ranges of 60–140°C for amination steps. Pressures from atmospheric to 10 bars are employed, especially when gaseous reagents are involved.
Solvents and Bases: Common solvents include ethanol, dioxane, toluene, dimethylformamide, and dimethylsulfoxide. Bases such as triethylamine and pyridine serve as acid-binding agents during amination or alkylation reactions.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4,6-Dichloro-nicotinic acid esters, 6-amino-1,8-naphthyridines |
| Halogenation methods | Sandmeyer reaction (chlorination), Balz-Schiemann reaction (fluorination) |
| Alkylation at N-1 | Ethyl halides or esters, controlled temperature |
| Ester hydrolysis | Conc. HCl in THF or methanolic HCl, reflux, 2 h |
| Reaction temperatures | 20–180°C (typically 60–140°C) |
| Pressure | 1–10 bars (variable) |
| Solvents | THF, ethanol, dioxane, DMF, toluene |
| Acid-binding agents | Triethylamine, pyridine |
| Typical yields | 70–93% depending on step |
Q & A
Q. What are the standard synthetic protocols for preparing 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid?
The synthesis typically involves multi-step reactions starting with diethyl ethoxymethylenemalonate and diphenyl ether under reflux conditions. Key steps include cyclization with substituted benzoyl chlorides (e.g., p-chlorobenzoyl chloride) and hydrolysis under basic conditions (e.g., NaOH in ethanol) to yield the carboxylic acid moiety. Ester intermediates, such as ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, are often synthesized using oxalyl chloride or ClCO₂Et with triethylamine in CHCl₃ .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural confirmation relies on spectroscopic and analytical techniques:
- IR Spectroscopy : Detection of characteristic carbonyl (C=O) stretches at ~1686 cm⁻¹ (keto) and ~1651 cm⁻¹ (amide if derivatives are synthesized) .
- ¹H NMR : Key signals include aromatic protons (δ 7.24–9.19 ppm) and ethyl/methylene groups (δ 1.2–5.6 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for analogs) and fragmentation patterns validate the molecular formula .
Q. What computational tools are used to predict the ADMET properties of this compound?
In silico tools like PASS (Prediction of Activity Spectra for Substances) and ADMET predictors (e.g., SwissADME) are employed to estimate bioavailability, solubility, and toxicity. These models prioritize compounds with favorable logP values (2–3) and polar surface areas (<140 Ų) to optimize membrane permeability and reduce metabolic liabilities .
Advanced Research Questions
Q. How do reaction conditions influence substituent positioning in 1,8-naphthyridine derivatives?
Substituent placement (e.g., chloro at position 7, fluoro at position 6) is controlled by reaction temperature and reagent choice. For example:
Q. What strategies resolve contradictions between in silico ADMET predictions and experimental data?
Discrepancies often arise in solubility or metabolic stability predictions. Solutions include:
- Experimental Validation : Compare predicted logP with shake-flask measurements.
- Structural Tuning : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility if in silico models underestimate hydrophobicity .
- Mechanistic Studies : Use molecular dynamics simulations to assess binding interactions that may affect metabolic pathways .
Q. How does the ethyl group at position 1 impact the compound’s reactivity and biological activity?
The ethyl group enhances lipophilicity, improving membrane penetration. However, steric hindrance from the ethyl chain may reduce binding affinity in certain targets. Comparative studies with cyclopropyl analogs (e.g., 1-cyclopropyl derivatives) show altered pharmacokinetics due to differences in ring strain and metabolic stability .
Q. What methodologies are used to derivatize the carboxylic acid group for prodrug development?
Esterification (e.g., ethyl ester formation with ClCO₂Et/Et₃N) or amidation (e.g., coupling with 3-chloroaniline via carbodiimide chemistry) are common. These derivatives improve oral bioavailability by masking the polar carboxylic acid group .
Q. How can researchers optimize yields in multi-step syntheses involving halogenation?
Key optimizations include:
- Catalyst Selection : Crown ethers (e.g., dibenzo-18-crown-6) enhance nucleophilic substitution efficiency in halogenation steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility for reactions like formylation (POCl₃/Me₂NCHO at 90°C) .
- Purification : Column chromatography with CHCl₃/MeOH (4:1) effectively isolates intermediates .
Q. What analytical challenges arise in characterizing trace impurities in synthesized batches?
Impurities (e.g., dehalogenated byproducts or ester hydrolysis residues) require high-resolution techniques:
Q. How do electronic effects of substituents influence the compound’s UV-vis spectral properties?
Electron-withdrawing groups (e.g., -Cl, -F) redshift absorption maxima due to increased conjugation. For example, the 7-chloro substituent enhances π→π* transitions, detectable via UV-vis at λmax ~270–290 nm .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
